molecular formula C11H17FN4 B13176378 5-Fluoro-N-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine

5-Fluoro-N-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine

Katalognummer: B13176378
Molekulargewicht: 224.28 g/mol
InChI-Schlüssel: VOHONRARJPIBSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-N-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine is an organic compound with the molecular formula C11H17FN4. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine typically involves the reaction of 5-fluoropyrimidine with N-methyl-4-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-N-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted pyrimidines .

Wissenschaftliche Forschungsanwendungen

5-Fluoro-N-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Fluoro-N-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antiviral or anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline
  • N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine

Uniqueness

Compared to similar compounds, 5-Fluoro-N-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine is unique due to its specific structural features and the presence of both fluorine and piperidine moieties. These characteristics contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C11H17FN4

Molekulargewicht

224.28 g/mol

IUPAC-Name

5-fluoro-N-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C11H17FN4/c1-8-3-5-16(6-4-8)11-14-7-9(12)10(13-2)15-11/h7-8H,3-6H2,1-2H3,(H,13,14,15)

InChI-Schlüssel

VOHONRARJPIBSW-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN(CC1)C2=NC=C(C(=N2)NC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.